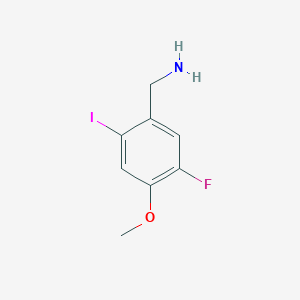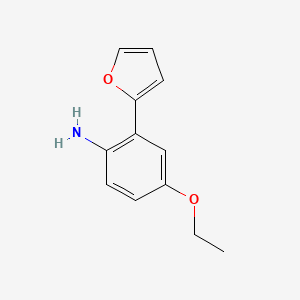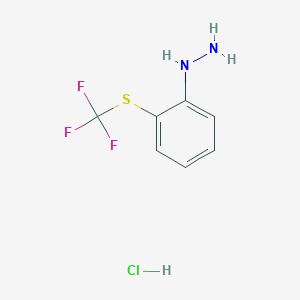
(5-(3,5-Difluorophenyl)-1-isopropyl-4-methyl-1H-pyrazol-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5-(3,5-Difluorophenyl)-1-isopropyl-4-methyl-1H-pyrazol-3-yl)methanol is a chemical entity characterized by the presence of a pyrazole ring substituted with a difluorophenyl group, an isopropyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3,5-Difluorophenyl)-1-isopropyl-4-methyl-1H-pyrazol-3-yl)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions:
Addition of Isopropyl and Methyl Groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.
Final Step: The methanol group is introduced through a reduction reaction, typically using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the difluorophenyl group to a more reactive intermediate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while nucleophilic substitution can introduce various functional groups in place of the difluorophenyl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-(3,5-Difluorophenyl)-1-isopropyl-4-methyl-1H-pyrazol-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluorophenyl group can interact with specific enzymes, providing insights into enzyme function and inhibition.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (5-(3,5-Difluorophenyl)-1-isopropyl-4-methyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The isopropyl and methyl groups can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,5-Difluorophenyl)methanol: Shares the difluorophenyl group but lacks the pyrazole ring and other substituents.
1-Isopropyl-4-methyl-1H-pyrazole: Contains the pyrazole ring with isopropyl and methyl groups but lacks the difluorophenyl group.
(3,5-Difluorophenyl)pyrazole: Combines the difluorophenyl group with the pyrazole ring but lacks the isopropyl and methyl groups.
Uniqueness
The uniqueness of (5-(3,5-Difluorophenyl)-1-isopropyl-4-methyl-1H-pyrazol-3-yl)methanol lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
1956366-81-6 |
|---|---|
Formule moléculaire |
C14H16F2N2O |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
[5-(3,5-difluorophenyl)-4-methyl-1-propan-2-ylpyrazol-3-yl]methanol |
InChI |
InChI=1S/C14H16F2N2O/c1-8(2)18-14(9(3)13(7-19)17-18)10-4-11(15)6-12(16)5-10/h4-6,8,19H,7H2,1-3H3 |
Clé InChI |
PNYQDMMSOGIHJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1CO)C(C)C)C2=CC(=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Chlorobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12867674.png)
![Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate](/img/structure/B12867682.png)



![1-(5-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12867710.png)

![Isoxazolo[5,4-c]pyridine-5-methanamine](/img/structure/B12867741.png)
![5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine](/img/structure/B12867743.png)

![2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12867747.png)



